
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine is a chemical compound belonging to the benzazepine class. This compound is characterized by the presence of a chlorine atom at the 8th position and a fluorophenyl group at the 2nd position on the benzazepine ring. Benzazepines are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable benzazepine precursor with a fluorophenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Methods such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepine oxides, while reduction can produce reduced benzazepine derivatives.
Applications De Recherche Scientifique
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzazepine derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anxiolytic, anticonvulsant, and muscle relaxant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Midazolam: An imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects.
Climazolam: Another imidazobenzodiazepine with sedative and muscle relaxant properties.
Uniqueness: 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of both chlorine and fluorine atoms on the benzazepine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
89376-31-8 |
|---|---|
Formule moléculaire |
C16H11ClFN |
Poids moléculaire |
271.71 g/mol |
Nom IUPAC |
8-chloro-1-(2-fluorophenyl)-3H-2-benzazepine |
InChI |
InChI=1S/C16H11ClFN/c17-12-8-7-11-4-3-9-19-16(14(11)10-12)13-5-1-2-6-15(13)18/h1-8,10H,9H2 |
Clé InChI |
LDLDGRWGIIMPKB-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


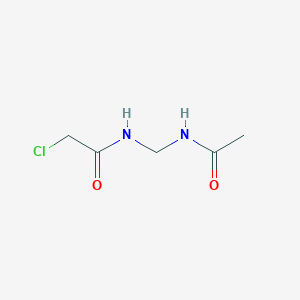
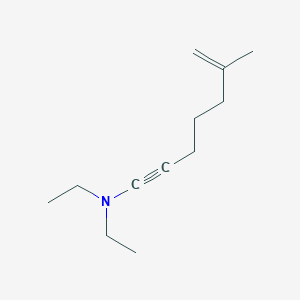

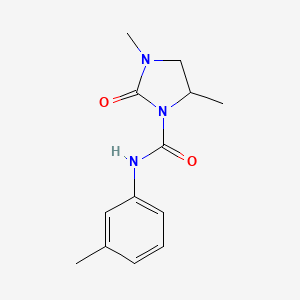
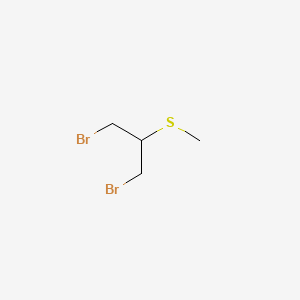
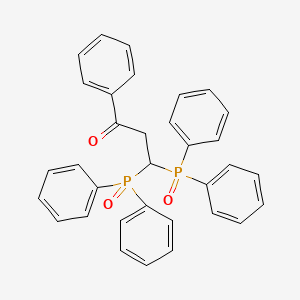

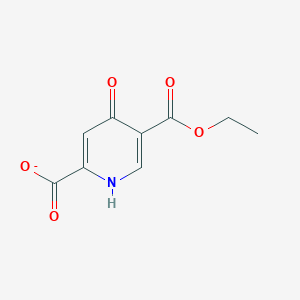
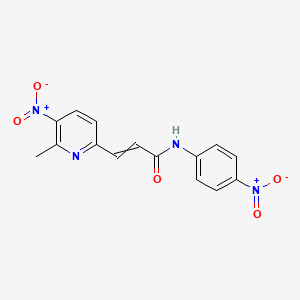
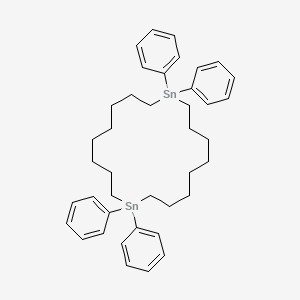
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)

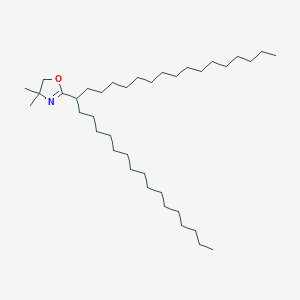
![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
